(2Z)-8-(2,4-dimethoxyphenyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one
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Description
(2Z)-8-(2,4-dimethoxyphenyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one is a useful research compound. Its molecular formula is C24H20N2O5 and its molecular weight is 416.433. The purity is usually 95%.
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Scientific Research Applications
Transformation into Oxazinone and Pyrimidinone Derivatives
The conversion of furanone into oxazinone and pyrimidinone derivatives has been a subject of study. Such transformations are carried out through thermolysis and base-catalyzed decomposition, demonstrating the potential of furanone derivatives in synthesizing diverse heterocyclic systems (Hashem et al., 2017).
Synthesis of Bio-based Benzoxazines
Bio-based benzoxazine monomers, including derivatives similar to the specified compound, have been synthesized for use in functional polymers and optoelectronic materials. Their copolymerization and the impact on thermal properties highlight the relevance of such compounds in material science (Wang et al., 2012).
Synthesis of Novel Pyridine and Fused Pyridine Derivatives
Novel pyridine derivatives, starting from compounds structurally similar to the queried compound, have been synthesized. These derivatives are important in exploring potential antimicrobial and antioxidant activities, illustrating the compound's utility in pharmaceutical research (Flefel et al., 2018).
Ruthenium Complexes with Pendent Catechol Ring
Ruthenium complexes containing derivatives of the specified compound have been synthesized and characterized. These studies contribute to the understanding of molecular structures and properties, relevant in catalysis and materials science (O'Brien et al., 2004).
Development of Novel Heterocyclic Systems
The use of related furanone derivatives in constructing various heterocyclic systems, including those with antimicrobial and anticancer properties, signifies the compound's role in medicinal chemistry and drug development (Ibrahim et al., 2022).
properties
IUPAC Name |
(2Z)-8-(2,4-dimethoxyphenyl)-2-(pyridin-3-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-28-16-5-7-19(21(11-16)29-2)26-13-18-20(30-14-26)8-6-17-23(27)22(31-24(17)18)10-15-4-3-9-25-12-15/h3-12H,13-14H2,1-2H3/b22-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRLEUFDRJINEH-YVNNLAQVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CC3=C(C=CC4=C3OC(=CC5=CN=CC=C5)C4=O)OC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)N2CC3=C(C=CC4=C3O/C(=C\C5=CN=CC=C5)/C4=O)OC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-8-(2,4-dimethoxyphenyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one |
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